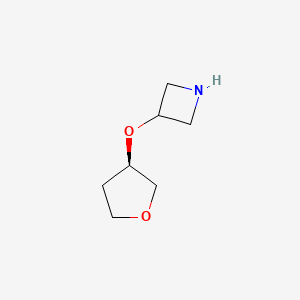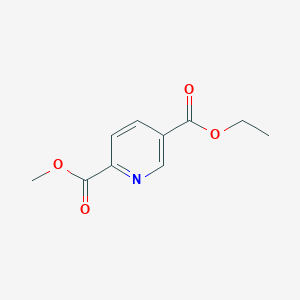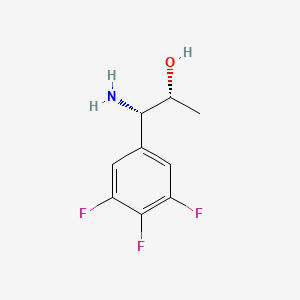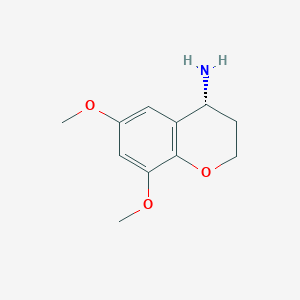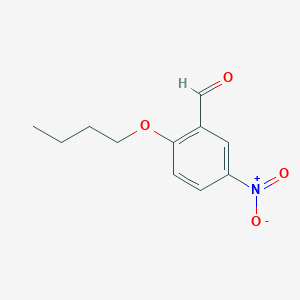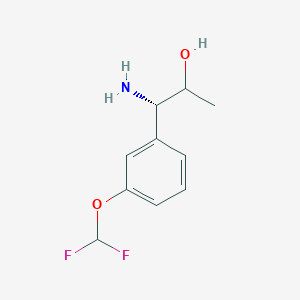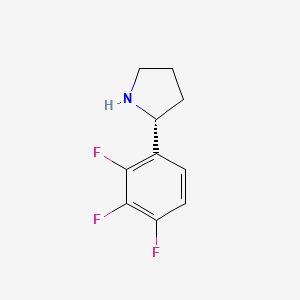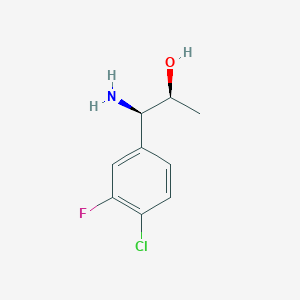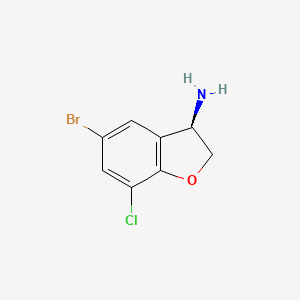
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuran ring, along with an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and chlorination of a benzofuran derivative, followed by the introduction of the amine group at the 3-position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzofuran compounds.
科学的研究の応用
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied.
類似化合物との比較
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Lacks the chlorine atom at the 7-position.
7-Chloro-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom at the 5-position.
2,3-Dihydro-1-benzofuran-3-amine: Lacks both bromine and chlorine atoms.
Uniqueness
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C8H7BrClNO |
|---|---|
分子量 |
248.50 g/mol |
IUPAC名 |
(3R)-5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
InChIキー |
AZRSAUCDYTWXQC-ZETCQYMHSA-N |
異性体SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)Br)Cl)N |
正規SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
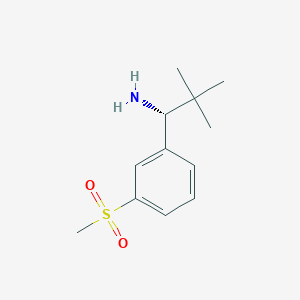

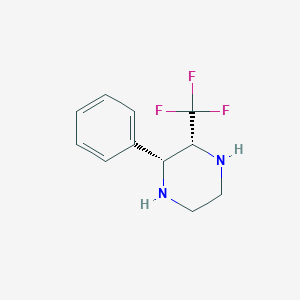
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
